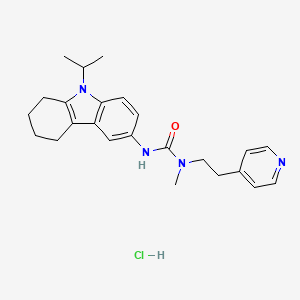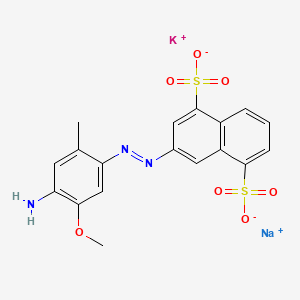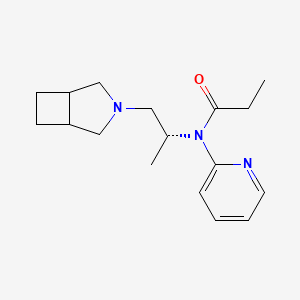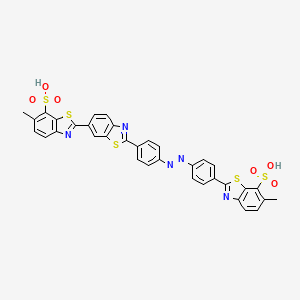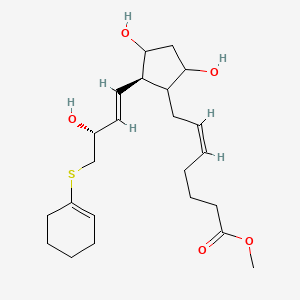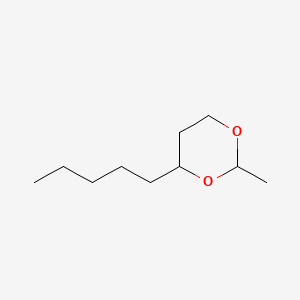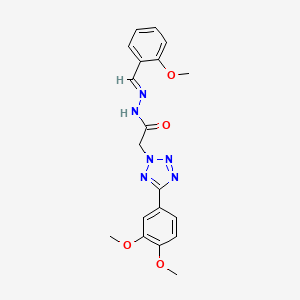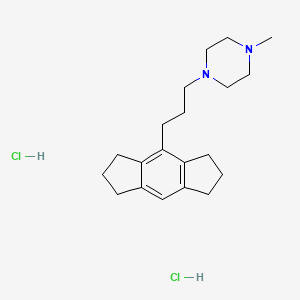
Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride is a chemical compound with a complex structure that includes a piperazine ring and a hexahydro-s-indacene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride typically involves multiple steps. One common approach is to start with the preparation of the hexahydro-s-indacene derivative, followed by its coupling with a piperazine derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the dihydrochloride salt in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride involves its interaction with specific molecular targets. One of the primary targets is the NLRP3 inflammasome, a multi-protein complex involved in the immune response. By inhibiting the activation of the NLRP3 inflammasome, this compound can reduce inflammation and potentially treat related diseases .
Comparación Con Compuestos Similares
Similar Compounds
N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4,5,6,7-tetrahydrobenzofuran-2-sulfonamide: Another compound with a similar hexahydro-s-indacene moiety, used as an NLRP3 modulator.
1-ethyl-N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)piperidine-4-sulfonamide: A related compound with potential therapeutic applications.
Uniqueness
Piperazine, 1-(3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl)-4-methyl-, dihydrochloride is unique due to its specific structure, which combines a piperazine ring with a hexahydro-s-indacene moiety. This unique structure allows it to interact with specific molecular targets, such as the NLRP3 inflammasome, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Número CAS |
80761-01-9 |
|---|---|
Fórmula molecular |
C20H32Cl2N2 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
1-[3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propyl]-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C20H30N2.2ClH/c1-21-11-13-22(14-12-21)10-4-9-20-18-7-2-5-16(18)15-17-6-3-8-19(17)20;;/h15H,2-14H2,1H3;2*1H |
Clave InChI |
PMAZXXYQRALEEK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCC2=C3CCCC3=CC4=C2CCC4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-[4-[3-[[4-[(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-5-yl)amino]-4-oxobutanoyl]amino]propylamino]butylamino]propyl]-N'-[4-[10,15,20-tris(4-methylphenyl)-21,23-dihydroporphyrin-5-yl]phenyl]butanediamide](/img/structure/B12781628.png)
